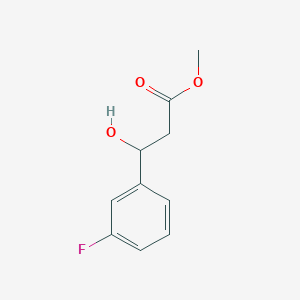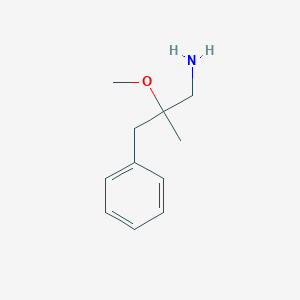
2-Methoxy-2-methyl-3-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenylpropanamine and is characterized by the presence of a methoxy group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-3-phenylpropan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-3-phenylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanamine derivatives.
Scientific Research Applications
2-Methoxy-2-methyl-3-phenylpropan-1-amine has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-2-methyl-3-phenylpropan-1-amine can be compared with other similar compounds, such as:
Phenylacetone: An organic compound with the chemical formula C9H10O, used in the manufacture of methamphetamine and amphetamine.
2-Hydroxy-2-methylpropiophenone: A compound with the formula C10H12O2, used as an intermediate in organic synthesis.
3-(2-methoxyethoxy)propan-1-amine: A compound used in various chemical reactions and as an intermediate in the synthesis of other compounds.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methoxy-2-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-11(9-12,13-2)8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |
InChI Key |
YRAWTIYUVGACQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


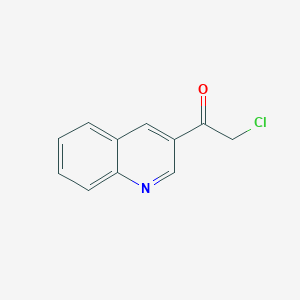
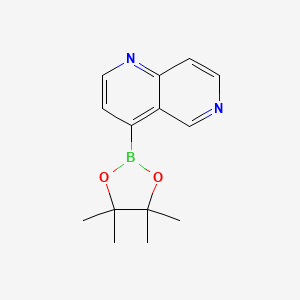
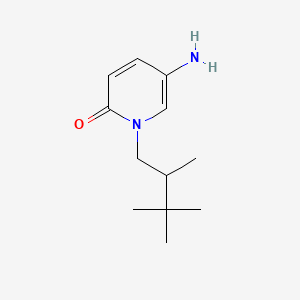
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
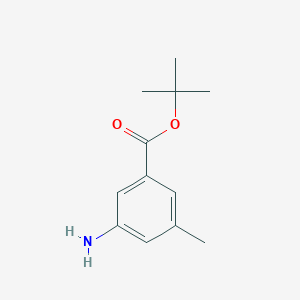
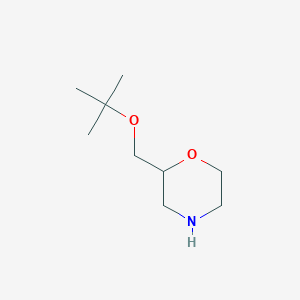
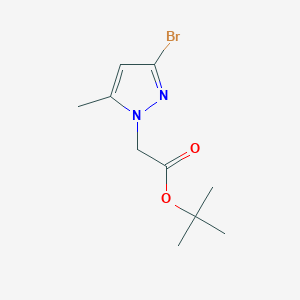
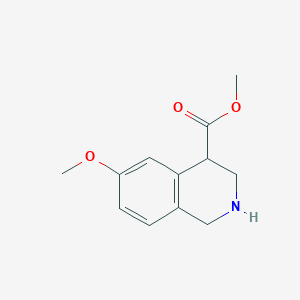
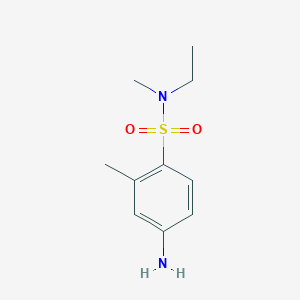
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
